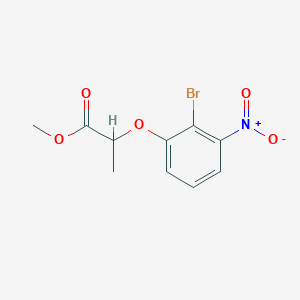
Methyl 2-(2-bromo-3-nitrophenoxy)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(2-bromo-3-nitrophenoxy)propanoate: is an organic compound that belongs to the class of aromatic esters. It is characterized by the presence of a bromine atom and a nitro group attached to a phenoxy ring, which is further connected to a propanoate ester group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(2-bromo-3-nitrophenoxy)propanoate typically involves the esterification of 2-(2-bromo-3-nitrophenoxy)propanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method enhances the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as hydroxide ions or amines.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The phenoxy ring can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or ammonia in aqueous or alcoholic solution.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products:
Substitution: Formation of 2-(2-hydroxy-3-nitrophenoxy)propanoate or 2-(2-amino-3-nitrophenoxy)propanoate.
Reduction: Formation of Methyl 2-(2-amino-3-nitrophenoxy)propanoate.
Oxidation: Formation of quinone derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Methyl 2-(2-bromo-3-nitrophenoxy)propanoate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique reactivity makes it a valuable building block in organic synthesis.
Biology and Medicine: In biological research, this compound can be used to study the effects of brominated and nitro-substituted aromatic compounds on biological systems. It may also serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including dyes, pigments, and polymers
Wirkmechanismus
The mechanism of action of Methyl 2-(2-bromo-3-nitrophenoxy)propanoate involves its interaction with nucleophiles and electrophiles in chemical reactions. The bromine atom and nitro group are key functional groups that dictate the reactivity of the compound. The bromine atom can be displaced by nucleophiles, while the nitro group can undergo reduction or participate in electron-withdrawing interactions, influencing the overall reactivity and stability of the compound.
Vergleich Mit ähnlichen Verbindungen
- Methyl 2-bromo-3-(2-fluorophenyl)propanoate
- Methyl 2-bromo-2-methylpropanoate
- Methyl 2-bromo-3-(4-carbamoyl-2-nitrophenoxy)propanoate
Comparison: Methyl 2-(2-bromo-3-nitrophenoxy)propanoate is unique due to the presence of both bromine and nitro groups on the phenoxy ring. This combination of functional groups imparts distinct reactivity patterns compared to similar compounds that may only have one of these groups. For example, Methyl 2-bromo-3-(2-fluorophenyl)propanoate lacks the nitro group, which significantly alters its reactivity and potential applications. Similarly, Methyl 2-bromo-2-methylpropanoate does not have the aromatic ring, making its chemical behavior different from that of this compound.
Eigenschaften
Molekularformel |
C10H10BrNO5 |
|---|---|
Molekulargewicht |
304.09 g/mol |
IUPAC-Name |
methyl 2-(2-bromo-3-nitrophenoxy)propanoate |
InChI |
InChI=1S/C10H10BrNO5/c1-6(10(13)16-2)17-8-5-3-4-7(9(8)11)12(14)15/h3-6H,1-2H3 |
InChI-Schlüssel |
PECWXAHIVYFMNR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)OC)OC1=CC=CC(=C1Br)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




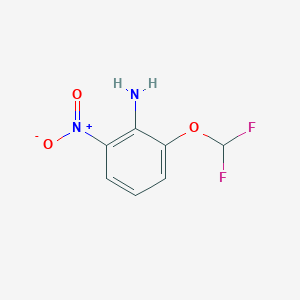


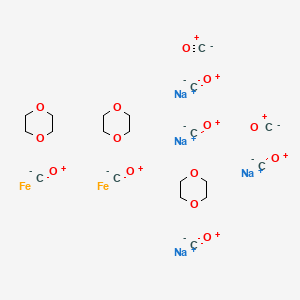
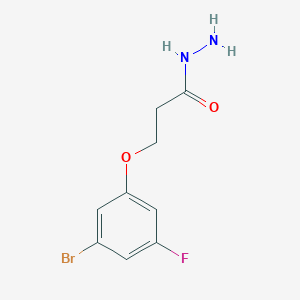
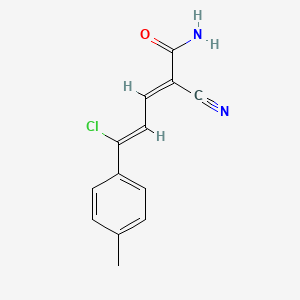
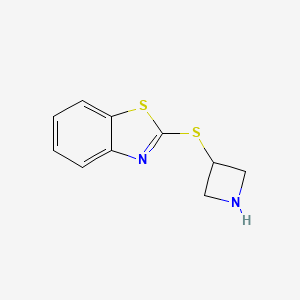
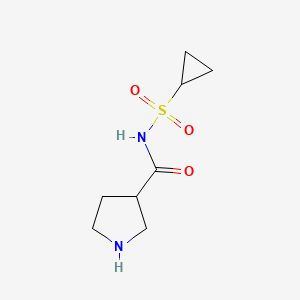
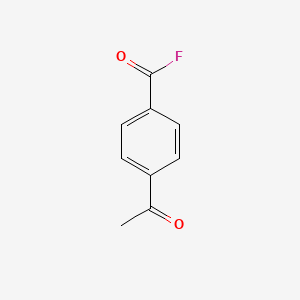

![Propanoic acid, 3-chloro-2,2-dimethyl-, 4-[(2,5-dioxo-4-imidazolidinylidene)methyl]phenyl ester](/img/structure/B12085402.png)

